molecular formula C18H15FO3 B12947056 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate

1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12947056
M. Wt: 298.3 g/mol
InChI Key: KCCCRIGAFOKAFE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely used in pharmaceuticals, materials science, and organic synthesis . The presence of the 4-fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves several steps. Industrial production methods often employ catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

The presence of the 4-fluorophenyl group in this compound enhances its biological activity and stability, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15FO3

Molecular Weight

298.3 g/mol

IUPAC Name

1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15FO3/c1-12(13-6-8-16(19)9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10,12H,11H2,1H3

InChI Key

KCCCRIGAFOKAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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